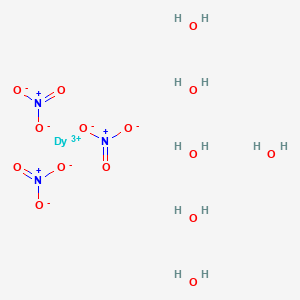
5-Chlorpyrimidin-2-carbonitril
Übersicht
Beschreibung
“5-Chloropyrimidine-2-carbonitrile” is a chemical compound with the molecular formula C5H2ClN3 . It has a molecular weight of 139.54 .
Synthesis Analysis
The synthesis of pyrimidine derivatives, including “5-Chloropyrimidine-2-carbonitrile”, involves several steps. The process typically starts with nucleophilic displacement of the 4,6-chlorine atoms by benzyloxide, followed by oxidation of the sulfide group to sulfone. The sulfone group is then displaced by cyanide and chlorination at the pyrimidine C5 position with NCS .
Molecular Structure Analysis
The molecular structure of “5-Chloropyrimidine-2-carbonitrile” consists of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms at positions 1 and 3. The compound has a chlorine atom at the 5th position and a carbonitrile group at the 2nd position .
Chemical Reactions Analysis
“5-Chloropyrimidine-2-carbonitrile” can undergo various chemical reactions due to its multiple reactive sites. For instance, it can participate in transition metal-catalyzed coupling reactions or nucleophilic substitutions at the chlorine-substituted C4/6 carbons .
Wissenschaftliche Forschungsanwendungen
Synthese von Pyrimidinderivaten
5-Chlorpyrimidin-2-carbonitril dient als vielseitiges Zwischenprodukt bei der Synthese verschiedener Pyrimidinderivate. Durch das Vorhandensein sowohl eines Chloratoms als auch einer Nitrilgruppe kann es nukleophile Substitutionsreaktionen eingehen, die die Einführung verschiedener funktioneller Gruppen ermöglichen. Zum Beispiel kann es zur Herstellung von 4,5,6-Trichlorpyrimidin-2-carbonitril verwendet werden, das aufgrund seiner zahlreichen reaktiven Stellen und des Potenzials für eine vielfältige Chemie durch übergangsmetallkatalysierte Kupplungsreaktionen interessant ist .
Pharmazeutische Anwendungen
Pyrimidine, einschließlich derer, die von this compound abgeleitet sind, sind in vielen Medikamenten vorhanden. Sie werden seit über einem Jahrhundert untersucht und sind bekannt für ihre Anwendungen in Arzneimitteln wie ZNS-Depressiva, Antikrebsmitteln, antibakteriellen Mitteln, Diuretika, entzündungshemmenden, antimalaria- und Antitumormitteln .
Chemische Synthese
Die Verbindung wird auch in der chemischen Synthese als Baustein für komplexere Moleküle verwendet. Ihre Reaktivität ermöglicht es Chemikern, eine breite Palette von Substanzen zu synthetisieren, die von kleinen Molekülen bis hin zu großen, komplexen Strukturen reichen, die in verschiedenen chemischen Industrien verwendet werden können .
Studien zur biologischen Aktivität
Forscher interessieren sich für substituierte Pyrimidine wegen ihrer biologischen Aktivität. Die Einführung hydrophober Seitenketten oder anderer Modifikationen am Pyrimidinring kann die Bindungsaffinität zu Rezeptorstellen verbessern, was für die Erforschung von Neurotransmittern und das Drugdesign entscheidend ist .
Regioselektive Synthese
This compound wird in der regioselektiven Synthese verwendet, um neue Pyrimidinderivate mit spezifischen Substitutionen an gewünschten Positionen am Pyrimidinring zu erzeugen. Dies ist besonders wichtig bei der Synthese von Verbindungen mit gezielten biologischen Aktivitäten .
Wirkmechanismus
5-Chloropyrimidine-2-carbonitrile: primarily targets specific enzymes or receptors within the bodyPyrimidine derivatives, in general, have been associated with inhibitory effects on enzymes involved in dna biosynthesis, such as dihydrofolate reductase, thymidylate synthetase, thymidine phosphorylase, and reverse transcriptase .
Biochemical Pathways
While specific pathways affected by 5-Chloropyrimidine-2-carbonitrile These include antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties
Action Environment
Environmental factors, such as pH, temperature, and solvent conditions, can influence the stability and efficacy of 5-Chloropyrimidine-2-carbonitrile. These factors may affect its bioactivity and overall performance.
: Rashid, H. et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11, 6060-6098. Link : Pyrimidine-5-carbonitriles – part III: synthesis and antimicrobial activity. Holzforschung, 67(5), 561-566. Link
Safety and Hazards
“5-Chloropyrimidine-2-carbonitrile” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Zukünftige Richtungen
The future directions for “5-Chloropyrimidine-2-carbonitrile” could involve exploring its potential applications in various fields due to its multiple reactive sites. This includes the development of new pyrimidines as anti-inflammatory agents . Additionally, the compound’s rich chemistry via transition metal-catalyzed coupling reactions or nucleophilic substitutions at the chlorine-substituted C4/6 carbons offers numerous possibilities for future research .
Eigenschaften
IUPAC Name |
5-chloropyrimidine-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClN3/c6-4-2-8-5(1-7)9-3-4/h2-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZYVEHAGNDPGY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=N1)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20356172 | |
| Record name | 5-chloropyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38275-56-8 | |
| Record name | 5-chloropyrimidine-2-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20356172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloropyrimidine-2-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















![Ethyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B1584707.png)
